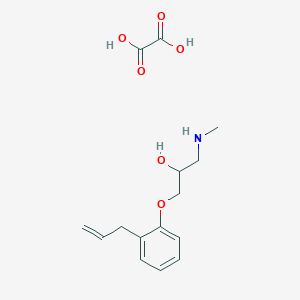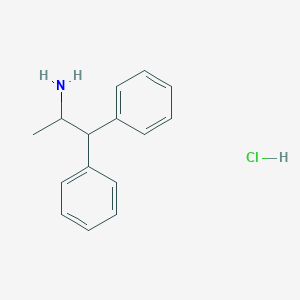
1,1-Diphenylpropan-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenylpropan-2-amine hydrochloride is a chemical compound with the CAS Number: 3139-54-6 . It has a molecular weight of 247.77 and its IUPAC name is 1,1-diphenyl-2-propanamine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1,1-Diphenylpropan-2-amine hydrochloride is 1S/C15H17N.ClH/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-12,15H,16H2,1H3;1H . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
Amines, such as 1,1-Diphenylpropan-2-amine hydrochloride, can undergo a variety of reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .Physical And Chemical Properties Analysis
1,1-Diphenylpropan-2-amine hydrochloride has a melting point of 281-283 degrees Celsius . It is a powder at room temperature .科学的研究の応用
Cleavage of Carbon Chains
- Adamson (1949) demonstrated that substituted 3-amino-1:1-diphenylpropan-1-ols, when boiled in acid solutions, yield expected substituted allylamines and sometimes result in partial de-amination (Adamson, 1949).
Reversible Capture and Release of Aromatic Amines
- Yuki et al. (2016) reported the reversible capture and release of aromatic amines by diphenylpropanetrione (DPPT), highlighting its potential in chemical synthesis (Yuki et al., 2016).
Oxidative Deprotection
- Sampson and Honek (1999) explored the efficient removal of the diphenylmethyl amino protecting group by initial oxidation to an imine, suitable for the preparation of α-amino phosphinates and phosphonates (Sampson & Honek, 1999).
Synthesis of Chiral Palladacycle
- Ding et al. (2010) synthesized a novel amine ligand for use in asymmetric hydrophosphanation reactions, demonstrating the utility of 1,1-Diphenylpropan-2-amine derivatives in catalytic processes (Ding et al., 2010).
Novel Chiral Palladacycle Development
- Yap et al. (2014) developed a new amine ligand, showcasing its application in asymmetric hydrophosphination reactions (Yap et al., 2014).
Polymer Rhodium Catalyst for Olefin Hydroformylation
- Ajjou and Alper (1998) created a water-soluble polymer rhodium catalyst, efficient for the hydroformylation of olefins (Ajjou & Alper, 1998).
Photoinduced Nucleophilic Addition
- Yamashita et al. (1991) investigated the photoamination of 1,1-diphenylpropene with ammonia and alkylamines, providing insight into the photoreactive properties of 1,1-Diphenylpropan-2-amine derivatives (Yamashita et al., 1991).
Chemical Modification of Polymers
- Arshady et al. (1986) described the synthesis and derivatization of copoly(styrene-2,4,5-trichlorophenyl acrylate) to create reactive and electroreactive polymers, using amines including derivatives of 1,1-Diphenylpropan-2-amine (Arshady et al., 1986).
Synthesis of Triphenylamine-Containing Aromatic Diamine
- Cheng et al. (2005) synthesized a new triphenylamine-containing aromatic diamine, highlighting its application in the preparation of novel poly(amine-imide)s (Cheng et al., 2005).
Application in Copper-Catalyzed Amination Reactions
- Gajare et al. (2004) used a diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions of halobenzenes with amines, showcasing the catalytic capabilities of compounds related to 1,1-Diphenylpropan-2-amine (Gajare et al., 2004).
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1,1-diphenylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-12,15H,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFNBTNILUNXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diphenylpropan-2-amine hydrochloride | |
CAS RN |
3139-54-6 |
Source


|
| Record name | 1,1-diphenylpropan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

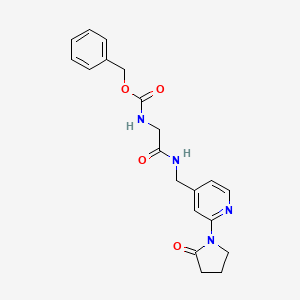
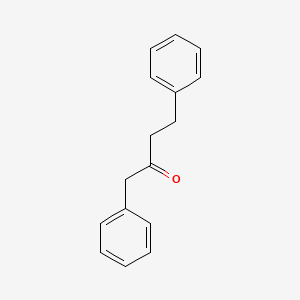
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2967131.png)
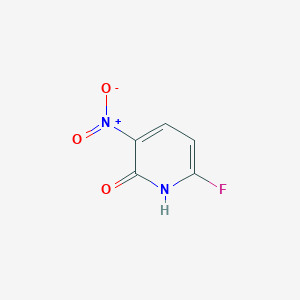
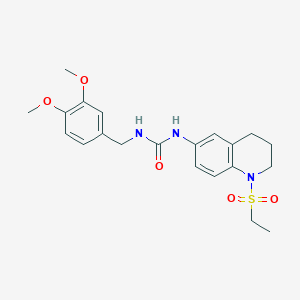
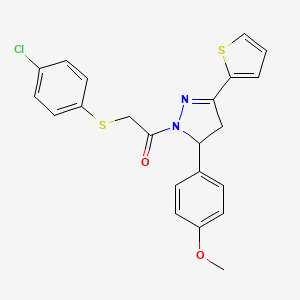
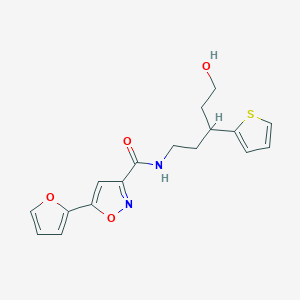
![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967139.png)
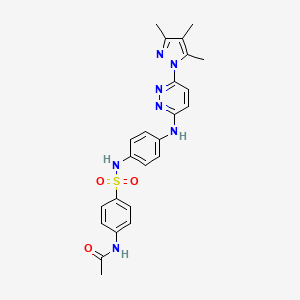
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide](/img/no-structure.png)
![2-(2,4-dichlorophenoxy)-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2967143.png)
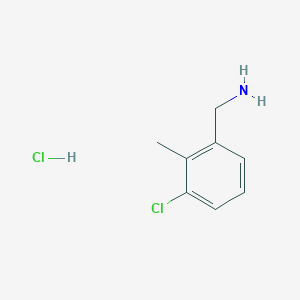
![8-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2967147.png)
